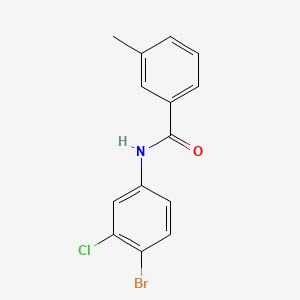

2-(4-bromo-2-isopropyl-5-methylphenoxy)-N'-(5-bromo-2-methoxybenzylidene)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar hydrazone compounds involves the preparation and structural characterization through methods like elemental analysis, IR, UV-Vis, and NMR spectroscopy, and single-crystal X-ray diffraction. For instance, compounds such as N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide have been synthesized and characterized, showcasing the intricate steps involved in synthesizing complex organic compounds (Sheng et al., 2015).

Molecular Structure Analysis

The molecular structure of similar compounds is often determined using X-ray crystallography, revealing details such as unit cell dimensions, space group, and molecular interactions. For example, the crystal structures of Schiff bases like N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide have been elucidated, offering insights into their geometric configuration and stabilization mechanisms through hydrogen bonds and π···π interactions (Zhu & Qiu, 2011).

Chemical Reactions and Properties

Hydrazone compounds, similar to the one , exhibit various chemical reactions, including nucleophilic substitution reactions. These reactions are influenced by factors like the presence of bromo and methoxy groups, which can affect the reactivity and outcome of the reactions. Studies on compounds like 5-Bromo-6-methyluridines have explored such nucleophilic substitution reactions, shedding light on the chemical behavior of brominated and methoxylated compounds (Sarma, Klein, & Otter, 1994).

Physical Properties Analysis

The physical properties of hydrazone compounds and their derivatives, including solubility, melting point, and crystalline structure, are crucial for understanding their potential applications. The synthesis and characterization processes often reveal these properties, providing a foundation for further application-specific investigations.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, are fundamental to the compound's application in various fields. For example, the urease inhibitory activities of related compounds have been studied, indicating potential biological or pharmaceutical applications. The IC50 values and inhibition mechanisms offer valuable insights into the compound's chemical behavior in biological systems (Sheng et al., 2015).

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

A significant area of research for compounds similar to "2-(4-bromo-2-isopropyl-5-methylphenoxy)-N'-(5-bromo-2-methoxybenzylidene)acetohydrazide" is their inhibitory activity against enzymes such as carbonic anhydrases. These enzymes are involved in various physiological processes, making inhibitors valuable for treating conditions like glaucoma, epilepsy, gastric ulcers, and more. For instance, a study synthesized bromophenols, demonstrating their inhibitory effects on human carbonic anhydrase isozymes, suggesting their potential as therapeutic agents (Balaydın et al., 2012).

Optical Applications

Hydrazones derived from similar structures have been explored for their nonlinear optical properties, indicating potential applications in optical devices like limiters and switches. Research in this area reveals the synthesis and characterization of hydrazones exhibiting significant two-photon absorption, which is crucial for developing optical materials (Naseema et al., 2010).

Antioxidant Activity

Compounds structurally related to "2-(4-bromo-2-isopropyl-5-methylphenoxy)-N'-(5-bromo-2-methoxybenzylidene)acetohydrazide" have been identified in marine sources, exhibiting potent antioxidant activity. These natural bromophenols scavenge radicals effectively, suggesting their utility in food and pharmaceutical industries as natural antioxidants (Li et al., 2012).

Anticancer and Antimicrobial Activities

Some derivatives show promising results in anticancer and antimicrobial screenings. For instance, methylated and acetylated derivatives of natural bromophenols have shown significant antioxidant and anticancer activities, underscoring the therapeutic potential of these compounds (Dong et al., 2022).

Eigenschaften

IUPAC Name |

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22Br2N2O3/c1-12(2)16-9-17(22)13(3)7-19(16)27-11-20(25)24-23-10-14-8-15(21)5-6-18(14)26-4/h5-10,12H,11H2,1-4H3,(H,24,25)/b23-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEMIZNETGKKDO-AUEPDCJTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22Br2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methylphenyl)-4-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-2-piperazinone](/img/structure/B5559897.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5559898.png)

![5-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5559904.png)

![3-(4-chlorophenyl)-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5559917.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methoxyacetamide](/img/structure/B5559926.png)

![4-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5559935.png)

![1-{4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}ethanone](/img/structure/B5559966.png)

![4-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5559995.png)

![5',7'-dimethyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one](/img/structure/B5560001.png)